![molecular formula C22H26FN3O2 B2384949 (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone CAS No. 2034441-86-4](/img/structure/B2384949.png)
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR, 13C NMR, IR, and HRMS spectra . The assignment of each signal in 1H and 13C NMR was performed based on the 2D NMR spectrum, including HSQC and HMBC .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the product was purified by crystallization from 96% ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the density of a similar compound, (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE, is 1.220±0.06 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications
Radiopharmacy Applications
- Synthesis of Radiotracers : A study focused on the synthesis of [18F]GBR‐13119, which is a potential radiotracer for the dopamine uptake system. This compound was prepared from 4-N,N,N,-trimethylaniliniumphenylmethanone trifluoromethanesulfonate, demonstrating its utility in PET imaging of the dopamine system (Haka et al., 1989).
Antiviral Research
- HIV-2 Inhibition : A series of β-carboline derivatives, including a compound structurally similar to the one , displayed selective inhibition against the HIV-2 strain. These findings suggest potential applications in antiviral therapies (Ashok et al., 2015).
Potential Antipsychotic Properties
- Dopamine Antagonistic Activity : 2-Phenylpyrroles, as conformationally restricted analogues of substituted benzamides and butyrophenones, maintain dopamine antagonistic activity. This study's findings indicate potential applications in the development of antipsychotics with fewer side effects (van Wijngaarden et al., 1987).
Antimicrobial Applications
- Antibacterial Activity : Novel triazole analogues of piperazine demonstrated significant inhibition against several human pathogenic bacteria. These compounds, particularly those with specific substituents on the piperazine ring, emerged as potential molecules for further development in antibacterial therapies (Nagaraj et al., 2018).
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been shown to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 .
Mode of Action
Based on the similar compound fpmint, it can be inferred that it might interact with ents, leading to a reduction in uridine uptake . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .
Biochemical Pathways
ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, this compound could potentially affect these biochemical pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3538±370 °C and a density of 1191±006 g/cm3 .
Result of Action
Based on the similar compound fpmint, it can be inferred that it might lead to a reduction in uridine uptake, affecting nucleotide synthesis and regulation of adenosine function .
Safety and Hazards
Future Directions
The future directions for this compound could involve further structural modification to improve its potency and selectivity, leading to the development of useful pharmacological agents . Additionally, more research could be conducted to explore its potential applications in diverse scientific research.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-28-21-10-11-26(16-21)20-6-2-17(3-7-20)22(27)25-14-12-24(13-15-25)19-8-4-18(23)5-9-19/h2-9,21H,10-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVFRLZMZCATLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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